Cas no 610798-31-7 (Icotinib)

Icotinib structure
Icotinib structure
Product Name:Icotinib
CAS No:610798-31-7
MF:C22H21N3O4
MW:391.419845342636
MDL:MFCD22124501
CID:837860
PubChem ID:22024915
Update Time:2025-04-19

Icotinib Chemical and Physical Properties

Names and Identifiers

    • Icotinib
    • BPI-2009
    • ConMana
    • N-(3-ETHYNYLPHENYL)-7,8,10,11,13,14-HEXAHYDRO[1,4,7,10]TETRAOXACYCLODODECINO[2,3-G]QUINAZOLIN-4-AMINE
    • (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine,N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro
    • BPI-2009H
    • icotinib,BPI-2009H
    • Lcotinib
    • UNII-9G6U5L461Q
    • N-(3-Ethynylphenyl)-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4-amine
    • BPI2009
    • 9G6U5L461Q
    • Icotinib(Lcotinib)
    • GTPL7641
    • QQLKULDARVNMAL-UHFFFAOYSA-N
    • HMS3651F12
    • BCP21716
    • BPI 2009
    • BDBM50391089
    • 2468AH
    • s2922
    • NCGC00386224-06
    • DA-33567
    • DB11737
    • N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine
    • 5108B
    • 4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
    • (3-ethynyl-phenyl)-(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
    • N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazolin-4-amine
    • DTXSID20209952
    • CHEMBL2087361
    • (1,4,7,10)Tetraoxacyclododecino(2,3-g)quinazolin-4-amine, N-(3-ethynylphenyl)-7,8,10,11,13,14-hexahydro-
    • SCHEMBL5843603
    • AS-55948
    • CCG-264757
    • SW219698-1
    • (3-Ethynyl-phenyl)(7,8,10,11,13,14-hexahydro-6,9,12,15-tetraoxa-1,3-diazacyclododeca[b]naphthalen-4-yl)-amine
    • GLXC-10562
    • N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.0^{14,19]icosa-1(12),13,15,17,19-pentaen-18-amine
    • BRD-K31698212-001-02-9
    • Q16868421
    • EX-A306
    • D11251
    • NSC800770
    • MFCD22124501
    • C22H21N3O4
    • HY-15164A
    • DTXCID70132443
    • AC-32044
    • NS00072579
    • N-(3-ethynylphenyl)-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca(2,3-g)quinazolin-4-amine
    • 610798-31-7
    • ICOTINIB [WHO-DD]
    • AKOS030231301
    • NSC-800770
    • SB16602
    • MDL: MFCD22124501
    • Inchi: 1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
    • InChI Key: QQLKULDARVNMAL-UHFFFAOYSA-N
    • SMILES: O1CCOCCOCCOC2C=C3C(C(=NC=N3)NC3C=CC=C(C#C)C=3)=CC1=2

Computed Properties

  • Exact Mass: 391.15300
  • Monoisotopic Mass: 391.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.7
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.31
  • Boiling Point: 581.3±50.0°C at 760 mmHg
  • Flash Point: 305 ºC
  • PSA: 74.73000
  • LogP: 3.23210

Icotinib Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Icotinib Pricemore >>

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